Physical and chemical properties of Furo[3,2-b]pyridine-2-carboxylic acid
Physical and chemical properties of Furo[3,2-b]pyridine-2-carboxylic acid
This technical guide provides a comprehensive analysis of Furo[3,2-b]pyridine-2-carboxylic acid, structured for immediate application in pharmaceutical research and chemical synthesis.
CAS Registry Number: 112372-14-2 Molecular Formula: C₈H₅NO₃ Molecular Weight: 163.13 g/mol
Executive Summary
Furo[3,2-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic scaffold emerging as a critical pharmacophore in medicinal chemistry. Structurally, it functions as a bioisostere for indole-2-carboxylic acid and benzofuran-2-carboxylic acid, offering altered hydrogen bond acceptor/donor profiles and reduced lipophilicity (LogP ~1.3). Its primary utility lies in the development of kinase inhibitors (e.g., AKT1, SIRT1) and cytotoxic agents, where the fused pyridine ring provides a specific binding vector for hinge regions in ATP-binding pockets.
Structural & Physicochemical Profile
Molecular Architecture
The molecule consists of a pyridine ring fused to a furan ring across the [3,2-b] bond, with a carboxylic acid moiety at the C2 position. This fusion creates a planar, electron-deficient aromatic system.
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H-Bonding Potential: The pyridine nitrogen (N4) acts as a weak H-bond acceptor, while the carboxylic acid functions as both a donor and acceptor.
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Zwitterionic Character: In neutral aqueous media, the compound exists in equilibrium between its neutral form and a zwitterionic state (proton transfer from COOH to the pyridine N), significantly influencing solubility and membrane permeability.
Key Physical Properties
Data aggregated from experimental surrogates and predictive models.
| Property | Value / Description | Confidence |
| Appearance | Off-white to pale yellow crystalline solid | High |
| Melting Point | >210°C (Decomposes) | High (Typical for class) |
| Predicted LogP | 1.30 ± 0.2 | High |
| pKa (Acid) | 3.2 – 3.8 (Carboxylic acid) | Medium (Inferred) |
| pKa (Base) | ~2.5 (Pyridine Nitrogen) | Medium (Inferred) |
| Solubility | Soluble in DMSO, DMF, 1M NaOH. Sparingly soluble in water, EtOH. | High |
| Polar Surface Area | ~63 Ų | High |
Synthetic Methodology
The most robust synthetic route utilizes a Sonogashira coupling-cyclization sequence. This protocol is preferred over direct oxidation of methyl-furo[3,2-b]pyridines due to higher regioselectivity and milder conditions.
Primary Synthetic Route (Sonogashira/Cyclization)
Precursors: 3-bromo-2-hydroxypyridine (or 2-methoxypyridine derivative) and Ethyl propiolate.
Step-by-Step Protocol:
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Coupling: React 3-bromo-2-hydroxypyridine with ethyl propiolate in the presence of a Pd(II) catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI in triethylamine/DMF at 60-80°C.
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Cyclization: The intermediate alkyne undergoes intramolecular cyclization (often spontaneous or acid-catalyzed) to form ethyl furo[3,2-b]pyridine-2-carboxylate .
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Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at ambient temperature for 4 hours.
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Workup: Acidify to pH 3-4 with 1M HCl to precipitate the free acid. Filtration and recrystallization from ethanol yield the pure product.
Reaction Pathway Visualization
Caption: Figure 1. Convergent synthesis of Furo[3,2-b]pyridine-2-carboxylic acid via Pd-catalyzed cross-coupling.
Analytical Characterization
Confirming the identity of the [3,2-b] isomer (vs. [2,3-b]) is critical, as starting material impurities can lead to regioisomeric mixtures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 13.50 | br s | 1H | COOH | Exchangeable with D₂O; confirms free acid. |
| 8.65 | dd | 1H | Pyridine H6 | Deshielded by ring nitrogen; characteristic α-proton. |
| 8.20 | dd | 1H | Pyridine H4 | Proximity to furan oxygen influences shift. |
| 7.85 | s | 1H | Furan H3 | Singlet confirms 2-substitution; diagnostic peak. |
| 7.45 | dd | 1H | Pyridine H5 | Coupling to H4 and H6 confirms fused ring system. |
Mass Spectrometry
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Method: ESI-MS (Positive Mode)
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Observed Ion: [M+H]⁺ = 164.03 m/z
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Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for this carboxylic acid, appearing at ~119 m/z (furo[3,2-b]pyridine core).
Pharmaceutical Applications & Reactivity
Drug Discovery Utility
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Kinase Inhibition: The furo[3,2-b]pyridine core mimics the adenine ring of ATP. The C2-carboxylic acid serves as a handle for amide coupling to generate "tail" regions that interact with the solvent-exposed areas of kinase domains (e.g., AKT, PI3K).
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Bioisosterism: It is a polar, metabolic stable alternative to indole-2-carboxylic acid. The pyridine nitrogen reduces lipophilicity (LogP 1.3 vs ~2.5 for indole), improving oral bioavailability and solubility.
Reactivity Profile
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Decarboxylation: At temperatures >200°C, the compound decarboxylates to the parent furo[3,2-b]pyridine.
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Amide Coupling: Reacts efficiently with primary/secondary amines using standard coupling reagents (HATU, EDC/HOBt) to form biologically active amides.
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Reduction: The carboxylic acid can be reduced to the alcohol (using BH₃·THF) to access the 2-hydroxymethyl scaffold.
References
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PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid (CID 13803071). National Library of Medicine. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. PubMed. Retrieved from [Link]
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ChemRxiv. (2021). Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines. (Analogous synthetic route methodology).[1] Retrieved from [Link]
